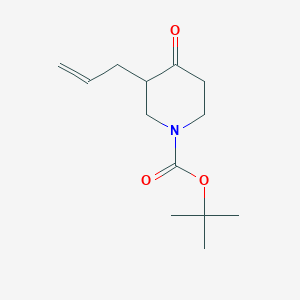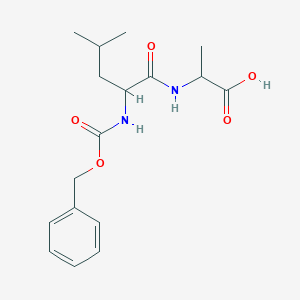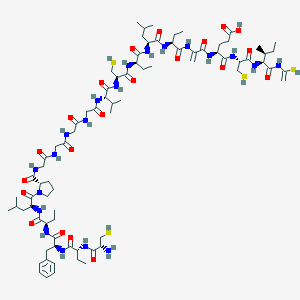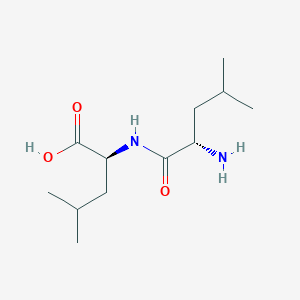
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is a synthetic analog of the naturally occurring hormone somatostatin. It is a peptide hormone that regulates various physiological processes including the secretion of growth hormone, insulin, and glucagon. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes.
Wirkmechanismus
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- binds to somatostatin receptors on the surface of target cells. This binding inhibits the secretion of growth hormone, insulin, and glucagon. It also inhibits the secretion of other hormones and neurotransmitters, such as gastrin, cholecystokinin, and serotonin. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- also has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Biochemische Und Physiologische Effekte
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has a wide range of biochemical and physiological effects. It inhibits the secretion of growth hormone, insulin, and glucagon, which leads to a decrease in blood glucose levels and a decrease in the release of fatty acids from adipose tissue. It also inhibits the secretion of other hormones and neurotransmitters, which can have various effects on the body. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in lab experiments has several advantages. It is a synthetic analog of somatostatin, which allows for more precise control of the experimental conditions. It is also stable and can be easily synthesized and purified. However, there are also some limitations to its use. It may not fully mimic the effects of endogenous somatostatin, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in scientific research. One direction is to investigate the effects of somatostatin on the immune system, particularly in the context of autoimmune diseases. Another direction is to study the role of somatostatin in the regulation of appetite and energy balance. Additionally, there is potential for the development of new somatostatin analogs with improved specificity and efficacy.
Synthesemethoden
The synthesis of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- involves solid-phase peptide synthesis. The peptide is synthesized using a peptide synthesizer, which sequentially adds amino acids to the growing peptide chain. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes. It is used to investigate the role of somatostatin in the regulation of growth hormone secretion, insulin secretion, and glucagon secretion. It is also used to study the effects of somatostatin on the gastrointestinal tract, the central nervous system, and the immune system.
Eigenschaften
CAS-Nummer |
130772-41-7 |
|---|---|
Produktname |
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- |
Molekularformel |
C83H106N22O23S2 |
Molekulargewicht |
1844 g/mol |
IUPAC-Name |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-34-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-19-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)22-12-14-30-84/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
InChI-Schlüssel |
BCIXQLQPMIXMPL-YPSIBLKKSA-N |
Isomerische SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Sequenz |
AGCKNFFWXTYTSC |
Synonyme |
9-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(9)-somatostatin somatostatin, azidonitrobenzoyl-Lys(9)-iodo-Tyr(11)- somatostatin,azidonitrobenzoyl-lysine(9)-iodotyrosine(11)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



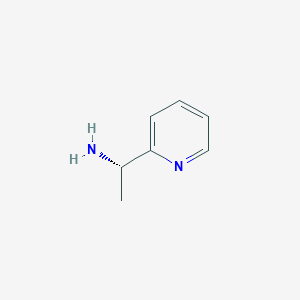


![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
